(3-Amino-5-((3-methoxyphenyl)amino)-4-tosylthiophen-2-yl)(p-tolyl)methanone
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Overview
Description
(3-Amino-5-((3-methoxyphenyl)amino)-4-tosylthiophen-2-yl)(p-tolyl)methanone is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis. This compound features a complex structure with multiple functional groups, making it a subject of interest for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Amino-5-((3-methoxyphenyl)amino)-4-tosylthiophen-2-yl)(p-tolyl)methanone typically involves multi-step organic reactions. A common approach might include:
Formation of the thiophene ring: This can be achieved through cyclization reactions involving sulfur-containing precursors.
Introduction of the amino groups: Amination reactions using appropriate amine sources.
Attachment of the tosyl group: Tosylation reactions using tosyl chloride and a base.
Final coupling reactions: Coupling the methanone moiety with the thiophene derivative.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
- Use of catalysts to enhance reaction rates.
- Purification techniques such as recrystallization or chromatography.
- Scale-up processes to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
(3-Amino-5-((3-methoxyphenyl)amino)-4-tosylthiophen-2-yl)(p-tolyl)methanone can undergo various chemical reactions, including:
Oxidation: Conversion of amino groups to nitro groups using oxidizing agents.
Reduction: Reduction of the methanone group to an alcohol using reducing agents.
Substitution: Halogenation or alkylation of the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens (chlorine, bromine), alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
- Oxidation may yield nitro derivatives.
- Reduction may yield alcohol derivatives.
- Substitution may yield halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry
Synthesis of novel materials: Used as a building block for polymers and advanced materials.
Catalysis: Acts as a ligand in catalytic reactions.
Biology
Biological assays: Used in the study of enzyme interactions and inhibition.
Drug development: Potential precursor for pharmaceutical compounds.
Medicine
Therapeutic agents: Investigated for anti-inflammatory, anti-cancer, and antimicrobial properties.
Industry
Dye and pigment production: Used in the synthesis of dyes and pigments.
Electronic materials: Component in the development of organic semiconductors.
Mechanism of Action
The mechanism of action of (3-Amino-5-((3-methoxyphenyl)amino)-4-tosylthiophen-2-yl)(p-tolyl)methanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include:
Enzyme inhibition: Binding to the active site of enzymes, preventing substrate access.
Receptor modulation: Interacting with cell surface receptors, altering signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: Compounds with similar thiophene rings but different substituents.
Amino-substituted aromatics: Compounds with amino groups attached to aromatic rings.
Tosylated compounds: Compounds with tosyl groups attached to various functional groups.
Uniqueness
(3-Amino-5-((3-methoxyphenyl)amino)-4-tosylthiophen-2-yl)(p-tolyl)methanone is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to other similar compounds.
Biological Activity
The compound (3-Amino-5-((3-methoxyphenyl)amino)-4-tosylthiophen-2-yl)(p-tolyl)methanone , with the CAS number 947169-32-6, is a member of the thiophene derivatives, which have garnered attention in medicinal chemistry due to their diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is C27H25N2O3S with a molecular weight of 525.1 g/mol. The structure features a thiophene ring substituted with various functional groups, which contribute to its biological properties.
The biological activity of this compound is primarily linked to its ability to interact with various biological targets, including:
- Protein Kinases : Many thiophene derivatives are known inhibitors of protein kinases, which play critical roles in cell signaling and regulation. The inhibition of these enzymes can lead to the suppression of tumor growth and proliferation in cancer cells .
- Antioxidant Activity : Compounds containing thiophene rings often exhibit antioxidant properties, which can protect cells from oxidative stress and damage .
Biological Activity Data
Case Studies
- Anticancer Efficacy : A study demonstrated that compounds similar to this compound exhibited significant inhibition of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G0/G1 phase .
- Oxidative Stress Reduction : Research indicated that this compound could effectively reduce levels of reactive oxygen species (ROS) in cellular models, suggesting a protective role against oxidative damage. This property is particularly relevant in neurodegenerative diseases where oxidative stress is a contributing factor .
Research Findings
Recent investigations into the biological activity of thiophene derivatives have highlighted several key findings:
- Selectivity for Cancer Cells : Thiophene-based compounds tend to preferentially inhibit cancer cell growth over normal cells, which may reduce side effects associated with traditional chemotherapy .
- Potential for Drug Development : The structural characteristics of this compound make it a promising candidate for further development into targeted therapies for cancers associated with aberrant kinase activity .
Properties
IUPAC Name |
[3-amino-5-(3-methoxyanilino)-4-(4-methylphenyl)sulfonylthiophen-2-yl]-(4-methylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O4S2/c1-16-7-11-18(12-8-16)23(29)24-22(27)25(34(30,31)21-13-9-17(2)10-14-21)26(33-24)28-19-5-4-6-20(15-19)32-3/h4-15,28H,27H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHHWZVWLTMQVBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=C(C(=C(S2)NC3=CC(=CC=C3)OC)S(=O)(=O)C4=CC=C(C=C4)C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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